Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester
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Overview
Description
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons. The presence of both carboxylic acid and ester functional groups, along with a hydroxyl group, makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Another method involves the reaction of dimethyl ester with lithium hydroxide in aqueous tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, followed by purification steps to isolate the desired isomer. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The bicyclic structure provides rigidity, which can affect its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: Contains a double bond, making it more reactive than norbornane.
Norbornadiene: Contains two double bonds, further increasing its reactivity.
Uniqueness
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester is unique due to the presence of both ester and hydroxyl functional groups, which provide a wide range of reactivity and potential applications. Its rigid bicyclic structure also distinguishes it from other similar compounds, offering unique properties in terms of stability and reactivity.
Properties
CAS No. |
91353-43-4 |
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Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
dimethyl 5-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C11H16O5/c1-15-10(13)8-5-3-6(7(12)4-5)9(8)11(14)16-2/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
FVXPKBMBBBLULD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C(C2)O |
Origin of Product |
United States |
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